4-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)benzenemethanamine
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Overview
Description
4-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)benzenemethanamine is a heterocyclic compound that features a pyrrolo[1,2-b]pyrazole core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)benzenemethanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted pyrrole with a hydrazine derivative, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like acetic acid or palladium on carbon (Pd/C) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)benzenemethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like activated manganese dioxide (MnO2) in toluene.
Substitution: The compound can undergo nucleophilic substitution reactions with various electrophiles under basic conditions.
Common Reagents and Conditions
Oxidation: Activated manganese dioxide (MnO2) in toluene.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Electrophiles in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols .
Scientific Research Applications
4-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)benzenemethanamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)benzenemethanamine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the transforming growth factor-beta type I receptor kinase domain, which plays a crucial role in cell signaling and regulation . The compound’s structure allows it to bind to the active site of the receptor, thereby blocking its activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid
- 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid
- 6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives
Uniqueness
4-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)benzenemethanamine is unique due to its specific substitution pattern and the presence of the benzenemethanamine group. This structural feature enhances its binding affinity and selectivity towards certain biological targets, making it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C13H15N3 |
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Molecular Weight |
213.28 g/mol |
IUPAC Name |
[4-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)phenyl]methanamine |
InChI |
InChI=1S/C13H15N3/c14-8-10-3-5-11(6-4-10)12-9-15-16-7-1-2-13(12)16/h3-6,9H,1-2,7-8,14H2 |
InChI Key |
KXEQVMIOKCGAJT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=NN2C1)C3=CC=C(C=C3)CN |
Origin of Product |
United States |
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